Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-10(4-13,6-14)7(11)12/h7H,4-6,13H2,1-3H3 |
InChI Key |
VOVPKQOPISMOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.
Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance stability.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Introduction to Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate
This compound is a synthetic organic compound with the molecular formula and a molecular weight of 236.26 g/mol. This compound belongs to the azetidine class of heterocyclic compounds, characterized by a four-membered ring containing nitrogen. Its unique structure, featuring both aminomethyl and difluoromethyl groups, suggests potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
The IUPAC name for this compound highlights its functional groups and structural features:
- Tert-butyl Group : Provides steric bulk and influences solubility.
- Aminomethyl Group : Potentially enhances biological activity through interactions with biological targets.
- Difluoromethyl Group : May confer unique chemical properties, such as increased lipophilicity and metabolic stability.
Medicinal Chemistry
Research into the biological activity of this compound is still emerging. However, compounds with similar structures have been investigated for their pharmacological properties, including:
- Antimicrobial Activity : Azetidine derivatives are known for their potential to inhibit bacterial growth.
- Anticancer Properties : Some azetidine compounds have shown promise in targeting cancer cells through various mechanisms.
- Neurological Effects : Compounds that interact with neurotransmitter systems may contribute to neuroprotective effects.
Organic Synthesis
This compound serves as a versatile synthetic intermediate in organic chemistry. Its ability to participate in various chemical reactions allows it to be utilized in the synthesis of more complex molecules. Notable reactions include:
- Nucleophilic Substitution Reactions : The aminomethyl group can act as a nucleophile, facilitating further functionalization.
- Coupling Reactions : The compound can be coupled with other reactants to form larger, more complex structures.
Interaction Studies
Investigating the interactions of this compound with biological targets is crucial for understanding its therapeutic potential. Key areas of research include:
- Enzyme Inhibition Studies : Analyzing how this compound interacts with specific enzymes could reveal its potential as a drug candidate.
- Receptor Binding Studies : Understanding its affinity for various receptors can help elucidate its mechanisms of action.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives are versatile building blocks in organic and medicinal chemistry. Below is a comparative analysis of tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate with structurally related compounds:
Substituent-Driven Functional Comparisons
Structural and Reactivity Insights
Fluorination Effects: The difluoromethyl group in the target compound increases electron-withdrawing effects and steric bulk compared to non-fluorinated analogs (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate). This enhances metabolic stability and may improve blood-brain barrier penetration . In contrast, tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0) contains a single fluorine atom, offering weaker electron-withdrawing effects and reduced lipophilicity compared to the difluoromethyl variant .
Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound provides a primary amine for further derivatization (e.g., amide bond formation), whereas hydroxymethyl (as in ) is more suited for esterification or oxidation .
Heterocyclic Substitutions: Pyrazole- or indole-substituted azetidines (e.g., 4p, 5b in ) exhibit aromatic interactions useful in kinase inhibitor design. The target compound’s aliphatic substituents may favor non-aromatic target engagement .
Biological Activity
Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Characterized by the molecular formula and a molecular weight of 236.26 g/mol, this compound integrates a tert-butyl group, an aminomethyl group, and difluoromethyl substituents on an azetidine ring. Its unique structure suggests a variety of biological activities, although research specifically targeting its biological effects is still emerging.
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 1782565-17-6
- Molecular Weight : 236.26 g/mol
- Purity : Typically around 97% in commercial products.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, derivatives of azetidine have been associated with various pharmacological properties. Compounds with similar structures have been studied for their potential roles as:
- Enzyme inhibitors
- Neuroprotective agents
- Antimicrobial agents
While specific studies on this compound are sparse, insights can be drawn from related azetidine derivatives. For example, compounds that inhibit β-secretase and acetylcholinesterase have shown promise in treating Alzheimer's disease by preventing amyloid-beta aggregation, which is a significant pathological feature of the disease . The structural similarities suggest that this compound may exhibit analogous mechanisms.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.93 | Lacks difluoromethyl group |
| Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | 0.95 | Contains propyl instead of difluoromethyl |
| Tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride | 1170108-38-9 | 0.91 | Different substitution pattern on azetidine |
| Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | 1420852-13-6 | 0.89 | Amino group at a different position |
This table highlights how the difluoromethyl substitution may confer distinct chemical properties and biological activities to this compound.
Case Studies and Research Findings
Although direct case studies on this specific compound are lacking, related research has provided insights into the potential applications of azetidine derivatives:
- Neuroprotection : Studies indicate that azetidine derivatives can protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta . This suggests a potential application for this compound in neurodegenerative disorders.
- Antimicrobial Activity : Some azetidine compounds have demonstrated activity against various pathogens, indicating that this compound might also possess antimicrobial properties.
Future Directions
Given the limited research directly addressing the biological activity of this compound, further studies are essential to elucidate its pharmacological potential. Future research directions may include:
- In vitro and in vivo studies to assess its efficacy against specific diseases.
- Mechanistic studies to explore interactions with biological targets such as enzymes and receptors.
- Formulation studies to evaluate stability and compatibility with other therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate, and what key intermediates are involved?
- Methodological Answer: The synthesis typically involves multi-step functionalization of the azetidine ring. For example, tert-butyl-protected azetidine derivatives can undergo nucleophilic substitution or coupling reactions. Aza-Michael addition strategies (as seen in tert-butyl 3-(2H-benzotriazol-2-yl)-azetidine derivatives) may be adapted using aminomethyl and difluoromethyl precursors. Key intermediates include tert-butyl 3-iodomethyl azetidine-1-carboxylate (used in cross-coupling reactions) and tert-butyl 3-(hydroxymethyl) derivatives, which can be fluorinated and aminated . Purification often employs flash chromatography with gradients of ethyl acetate/hexane.
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The azetidine ring protons resonate between 3.0–4.5 ppm, split by coupling with the difluoromethyl group (19F NMR: ~-100 to -120 ppm). The aminomethyl group (CH2NH2) shows signals at ~2.8–3.2 ppm .
- HRMS : Expected molecular ion [M+H]+ for C11H19F2N2O2 is 265.1423. Fragmentation patterns should confirm loss of the tert-butyl group (-56 Da) and difluoromethyl moiety .
Q. What are the common reactivity patterns of the difluoromethyl and aminomethyl groups in this compound?
- Methodological Answer:
- Difluoromethyl : Electrophilic character allows substitution with nucleophiles (e.g., thiols, amines). Fluorine atoms may participate in hydrogen bonding, influencing solubility.
- Aminomethyl : Prone to acylation (e.g., with Boc anhydride) or alkylation. The primary amine can form Schiff bases with carbonyl compounds, useful in bioconjugation .
- Caution: Competitive reactions between the two groups require selective protection (e.g., Boc for -NH2) .
Advanced Research Questions
Q. How can computational methods (e.g., Glide docking) predict the interaction of this compound with biological targets like bromodomains?
- Methodological Answer:
- Use Glide’s grid-based docking to simulate ligand-receptor interactions. The azetidine ring’s rigidity and difluoromethyl’s electronegativity may favor binding to hydrophobic pockets. Optimize the ligand’s conformation using OPLS-AA force fields and assess binding scores. Compare results with experimental data (e.g., IC50 values from enzyme assays) .
- Note: Steric effects from the tert-butyl group may require flexible side-chain modeling .
Q. What strategies resolve contradictions in reported yields for azetidine functionalization reactions?
- Methodological Answer:
- Case Study : If yields vary for difluoromethylation (e.g., 60% vs. 85%), analyze:
Reagent Purity : Moisture-sensitive reagents (e.g., DAST for fluorination) degrade if not anhydrous .
Steric Effects : Bulky tert-butyl groups may hinder access to the azetidine ring’s 3-position, requiring longer reaction times .
Catalyst Optimization : Palladium catalysts (e.g., Pd(dppf)Cl2) improve cross-coupling efficiency in boronate intermediates .
Q. How does stereochemical control impact the biological activity of azetidine derivatives?
- Methodological Answer:
- Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers. For example, (R)-configured aminomethyl groups may enhance binding to amine receptors vs. (S)-forms .
- SAR Studies : Compare IC50 values of enantiomers in assays (e.g., kinase inhibition). The difluoromethyl group’s stereoelectronic effects can alter hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
